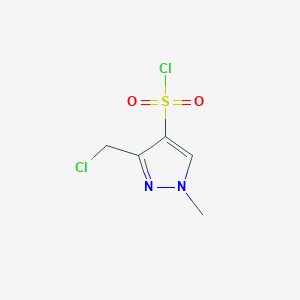

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

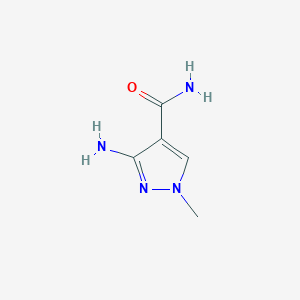

The compound “3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “3-(Chloromethyl)” and “1-methyl” parts suggest that there are methyl and chloromethyl groups attached to this ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chloromethane or benzoyl chloride . These methods typically involve the use of catalysts and careful control of reaction conditions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Nitration and Deoxygenation : 1-Methylpyrazole derivatives, including similar structures to 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride, are used in nitration reactions and subsequent deoxygenation processes, providing insights into the chemical behavior of pyrazole oxides (Ferguson et al., 1977).

- Synthesis of Anticancer and Anti-HIV Agents : 4-Chlorocoumarin-3-sulfonyl chloride, with structural similarity to the compound , is synthesized for potential applications in anticancer and anti-HIV treatments (Jashari et al., 2007).

- Sulfonylation Reactions : The compound is potentially useful in Friedel-Crafts sulfonylation reactions, as seen with other sulfonyl chlorides, to enhance reactivity and yield of diaryl sulfones (Nara et al., 2001).

- Formation of Aminopyrazoles and Iminopyrimidines : In copper-catalyzed reactions, similar compounds are utilized to create aminopyrazoles and iminopyrimidines, indicating its potential in synthesizing complex organic molecules (Xing et al., 2014).

Potential Biological Applications

- Synthesis of Water-Soluble Complexes : Derivatives of 1-methylpyrazole are used to synthesize water-soluble pyrazolate rhodium(I) complexes, which can have potential applications in biology and medicine (Esquius et al., 2000).

- Catalysis in Chemical Synthesis : Compounds like 3-methyl-1-sulfonic acid imidazolium chloride are used as catalysts for synthesizing N-sulfonyl imines, indicating the potential catalytic role of similar sulfonyl chlorides (Zolfigol et al., 2010).

Green Chemistry and Environmental Considerations

- Evaluation of Green Chemistry Metrics : The synthesis of compounds with structural similarities to this compound is evaluated for green chemistry metrics, emphasizing the importance of environmentally friendly synthesis methods (Gilbile et al., 2017).

Propiedades

IUPAC Name |

3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRVGZKVHPSGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2452313.png)

![ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2452314.png)

![3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2452318.png)

![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide](/img/structure/B2452324.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2452326.png)

![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)